molecular formula C10H12N2O3 B14844481 5-Cyclopropoxy-N-methyl-2-nitroaniline

5-Cyclopropoxy-N-methyl-2-nitroaniline

Cat. No.: B14844481
M. Wt: 208.21 g/mol
InChI Key: IQOCAMZBOIHMOR-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is characterized by the presence of a cyclopropoxy group, a nitro group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of N-methyl aniline to form N-methyl-2-nitroaniline, which is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group .

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-N-methyl-2-nitroaniline may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-2-nitroaniline is unique due to the presence of both the cyclopropoxy and methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-nitroaniline

InChI

InChI=1S/C10H12N2O3/c1-11-9-6-8(15-7-2-3-7)4-5-10(9)12(13)14/h4-7,11H,2-3H2,1H3

InChI Key

IQOCAMZBOIHMOR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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